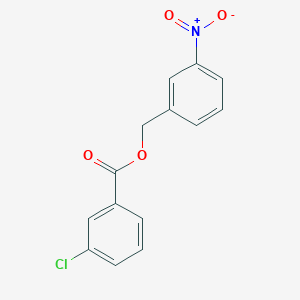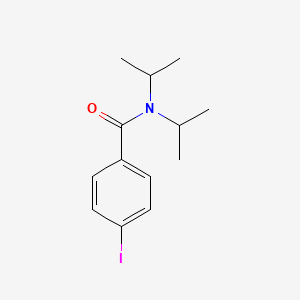
3-nitrobenzyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzyl 3-chlorobenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzene and has a molecular formula of C13H8ClNO4.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzyl 3-chlorobenzoate involves the absorption of ultraviolet light, which leads to the cleavage of the nitrobenzyl group. This cleavage results in the release of the protected functional group, which can then undergo further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-nitrobenzyl 3-chlorobenzoate. However, it is known that this compound is relatively stable and non-toxic, making it suitable for use in various scientific research studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-nitrobenzyl 3-chlorobenzoate in lab experiments is its photolabile nature, which allows for the controlled release of protected functional groups. This compound is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-nitrobenzyl 3-chlorobenzoate in scientific research. One of the potential applications of this compound is in the field of drug delivery. It can be used as a photosensitive drug carrier, allowing for the controlled release of drugs in response to light. Additionally, this compound can be used in the fabrication of microfluidic devices, which have potential applications in various fields, including biomedical research and environmental monitoring.
Conclusion:
In conclusion, 3-nitrobenzyl 3-chlorobenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been used as a photolabile protecting group in organic synthesis and as a photosensitive crosslinking agent in the fabrication of microfluidic devices. While there is limited information available on the biochemical and physiological effects of this compound, it is relatively stable and non-toxic, making it suitable for use in various scientific research studies. There are several future directions for the use of 3-nitrobenzyl 3-chlorobenzoate in scientific research, including drug delivery and microfluidic device fabrication.
Métodos De Síntesis
The synthesis of 3-nitrobenzyl 3-chlorobenzoate can be achieved through a multi-step reaction process. The first step involves the nitration of benzene to produce 3-nitrobenzaldehyde. The second step involves the reaction of 3-nitrobenzaldehyde with thionyl chloride to produce 3-nitrobenzoyl chloride. The final step involves the reaction of 3-nitrobenzoyl chloride with 3-chlorobenzoic acid to produce 3-nitrobenzyl 3-chlorobenzoate.
Aplicaciones Científicas De Investigación
3-nitrobenzyl 3-chlorobenzoate has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the field of photochemistry. It has been used as a photolabile protecting group for various functional groups in organic synthesis. This compound has also been used as a photosensitive crosslinking agent in the fabrication of microfluidic devices.
Propiedades
IUPAC Name |
(3-nitrophenyl)methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-12-5-2-4-11(8-12)14(17)20-9-10-3-1-6-13(7-10)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYBOOLZRPKMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)



![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)